![molecular formula C19H17N3O2 B12597458 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- CAS No. 645417-73-8](/img/structure/B12597458.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- makes it a valuable target for synthesis and study.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a 1,3-dipole compound with an o-hydroxyaromatic ketone. This reaction is typically carried out in acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . The yields of the target compound can vary depending on the nature of the substituents on the aromatic ring.
The use of metal catalysis, non-metal catalysis, and catalyst-free green synthesis methods are also explored for the synthesis of isoquinoline derivatives .
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as activated manganese dioxide and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, this compound has shown potential as an anti-inflammatory agent by inhibiting nitric oxide production in lipopolysaccharide-induced cells . It also exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of anions and cations .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates for various diseases, including cancer and inflammatory disorders . Additionally, the compound’s unique structure allows for the development of new materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be compared with other similar compounds such as pyrazolo[4,3-c]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the ring system. The unique substitution pattern of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- imparts distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.
Eigenschaften
CAS-Nummer |
645417-73-8 |
|---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
5-(2,6-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)13-8-5-4-7-12(13)18(20-17)16-14(23-2)9-6-10-15(16)24-3/h4-10H,1-3H3,(H,21,22) |
InChI-Schlüssel |
AYITWEWXOLKQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


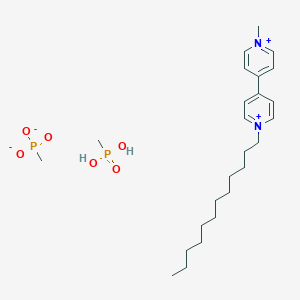
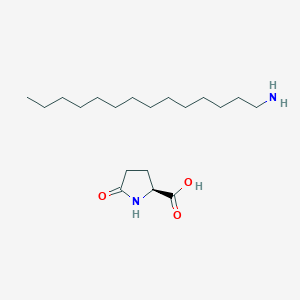


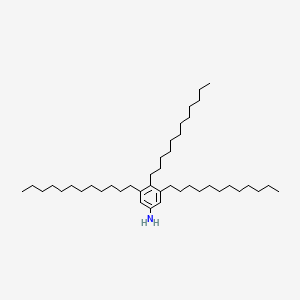

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
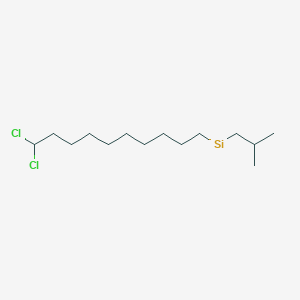

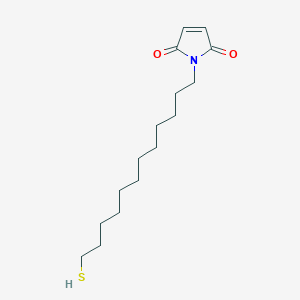
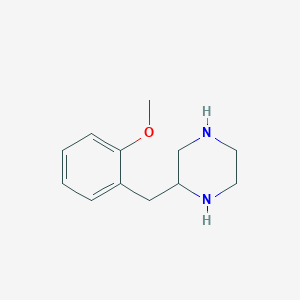

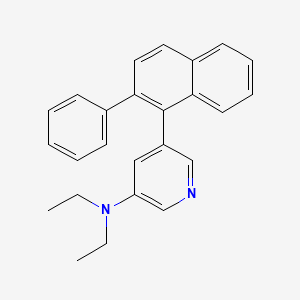
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
